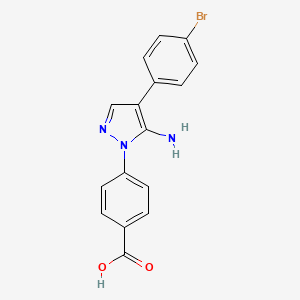![molecular formula C14H7FN8S B14943045 3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943045.png)
3-(3-Fluorophenyl)-6-{[1,2,3,4]tetrazolo[1,5-a]pyridin-8-yl}-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of multiple fused rings, including a fluorophenyl group, a tetraazolo-pyridine moiety, and a triazolo-thiadiazole scaffold, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Tetraazolo-Pyridine Moiety: This can be achieved by cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction of a fluorobenzene derivative with the tetraazolo-pyridine intermediate.
Construction of the Triazolo-Thiadiazole Scaffold: This is typically done through a cyclization reaction involving thiosemicarbazide and appropriate aldehydes or ketones under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the azole rings, leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced heterocycles.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Material Science: Its stability and electronic properties are of interest for the development of new materials, including conductive polymers and sensors.
Biology and Medicine
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Anticancer Research: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
Industry
Explosives: Due to its energetic properties, it can be used in the formulation of high-energy materials for industrial applications.
Dyes and Pigments: The compound’s chromophoric properties make it suitable for use in dyes and pigments.
Mechanism of Action
The mechanism by which 3-(3-fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is largely dependent on its interaction with molecular targets. For instance:
Antimicrobial Action: It disrupts microbial cell walls by interacting with essential enzymes and proteins.
Anticancer Activity: It inhibits cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Chlorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Bromophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the fluorophenyl group in 3-(3-fluorophenyl)-6-[1,2,3,4]tetraazolo[1,5-a]pyridin-8-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. Additionally, the fluorine atom can enhance the compound’s biological activity by increasing its lipophilicity and membrane permeability.
Properties
Molecular Formula |
C14H7FN8S |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-(tetrazolo[1,5-a]pyridin-8-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H7FN8S/c15-9-4-1-3-8(7-9)11-16-18-14-23(11)19-13(24-14)10-5-2-6-22-12(10)17-20-21-22/h1-7H |
InChI Key |
IVBJTTPFJFYABR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C4=CC=CN5C4=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14942962.png)

![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
![4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942996.png)
![1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B14943015.png)
![4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14943029.png)
![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-](/img/structure/B14943035.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)
![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![N-benzyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B14943065.png)
![3-(4-bromophenyl)-5-(3-methoxypropyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14943076.png)
![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)
